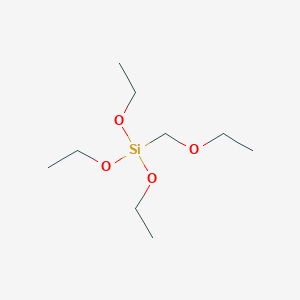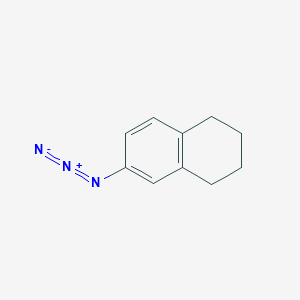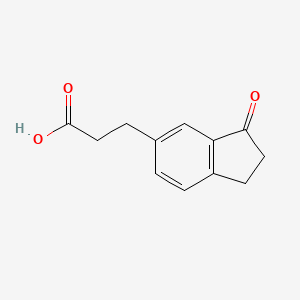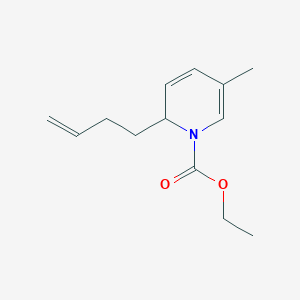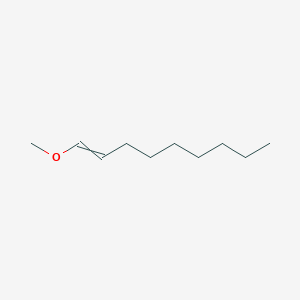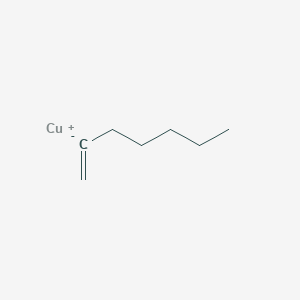![molecular formula C26H23OP B14302986 Phosphorane, [(2-methoxyphenyl)methylene]triphenyl- CAS No. 119100-22-0](/img/structure/B14302986.png)
Phosphorane, [(2-methoxyphenyl)methylene]triphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorane, [(2-methoxyphenyl)methylene]triphenyl- is an organophosphorus compound that belongs to the class of phosphorus ylides, commonly known as Wittig reagents. These compounds are characterized by the presence of a phosphorus atom bonded to a carbon atom, which in turn is bonded to other substituents. Phosphorane, [(2-methoxyphenyl)methylene]triphenyl- is used in organic synthesis, particularly in the formation of carbon-carbon double bonds through the Wittig reaction .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphorane, [(2-methoxyphenyl)methylene]triphenyl- can be synthesized through the deprotonation of methyltriphenylphosphonium bromide using a strong base such as butyllithium. The reaction proceeds as follows :
[ \text{Ph}_3\text{PCH}_3\text{Br} + \text{BuLi} \rightarrow \text{Ph}_3\text{PCH}_2 + \text{LiBr} + \text{BuH} ]
In this reaction, the phosphorane is generally not isolated but used in situ. Potassium tert-butoxide and sodium amide can also be used as bases for this reaction .
Industrial Production Methods
Industrial production methods for phosphorane, [(2-methoxyphenyl)methylene]triphenyl- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Phosphorane, [(2-methoxyphenyl)methylene]triphenyl- primarily undergoes the Wittig reaction, where it reacts with aldehydes and ketones to form alkenes. The general reaction is as follows :
[ \text{R}_2\text{CO} + \text{Ph}_3\text{PCH}_2 \rightarrow \text{R}_2\text{C=CH}_2 + \text{Ph}_3\text{PO} ]
Common Reagents and Conditions
The Wittig reaction typically uses solvents such as tetrahydrofuran (THF) or diethyl ether. The reaction conditions are mild, and the reaction proceeds at room temperature or slightly elevated temperatures .
Major Products
The major products of the Wittig reaction involving phosphorane, [(2-methoxyphenyl)methylene]triphenyl- are alkenes and triphenylphosphine oxide. The formation of the carbon-carbon double bond is highly selective and yields the desired alkene product .
Aplicaciones Científicas De Investigación
Phosphorane, [(2-methoxyphenyl)methylene]triphenyl- is widely used in scientific research, particularly in organic synthesis. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the modification of biomolecules and the synthesis of biologically active compounds.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of phosphorane, [(2-methoxyphenyl)methylene]triphenyl- in the Wittig reaction involves the formation of a betaine intermediate, followed by the formation of an oxaphosphetane intermediate. The reaction proceeds through a [2+2] cycloaddition mechanism, leading to the formation of the desired alkene and triphenylphosphine oxide .
Comparación Con Compuestos Similares
Phosphorane, [(2-methoxyphenyl)methylene]triphenyl- can be compared with other Wittig reagents such as methylenetriphenylphosphorane and carbomethoxymethylenetriphenylphosphorane. These compounds share similar reactivity patterns but differ in their substituents and specific applications .
Carbomethoxymethylenetriphenylphosphorane: Used in the synthesis of vitamin B12 and other complex molecules.
Phosphorane, [(2-methoxyphenyl)methylene]triphenyl- is unique due to its specific substituents, which can influence its reactivity and selectivity in organic synthesis.
Propiedades
Número CAS |
119100-22-0 |
|---|---|
Fórmula molecular |
C26H23OP |
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
(2-methoxyphenyl)methylidene-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C26H23OP/c1-27-26-20-12-11-13-22(26)21-28(23-14-5-2-6-15-23,24-16-7-3-8-17-24)25-18-9-4-10-19-25/h2-21H,1H3 |
Clave InChI |
JXVPIWBWXGOLQC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


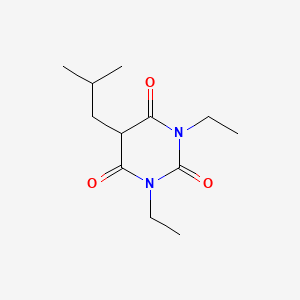
![[1-(4-Methoxyphenyl)piperidin-4-ylidene]propanedinitrile](/img/structure/B14302918.png)
![2-[2-(Trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B14302923.png)
![1-[2-(Dodecyloxy)-2-oxoethyl]-3-(methylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14302929.png)
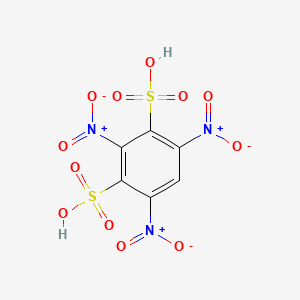
![1,4,13-Trioxa-10-azadispiro[4.1.5.2]tetradecane, 10,14-dimethyl-](/img/structure/B14302931.png)
![2-Methyl-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol](/img/structure/B14302937.png)
![6-Methoxy-9-phenyl-5H-pyrido[2,3-c]azepine](/img/structure/B14302940.png)
